Bienvenue dans la boutique en ligne BenchChem!

1-Allylpiperidin-3-one

TRPA1 Pain Ion channel antagonist

1-Allylpiperidin-3-one (CAS 62813-04-1; C₈H₁₃NO; MW 139.19) is an N-allyl-substituted piperidin-3-one that belongs to the piperidine-ketone family. The molecule combines a six-membered saturated nitrogen heterocycle bearing a ketone at position 3 with an allyl (prop-2-en-1-yl) substituent on the ring nitrogen.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B14065294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allylpiperidin-3-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC=CCN1CCCC(=O)C1
InChIInChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2
InChIKeyZJEHZPACGLUSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allylpiperidin-3-one Procurement-Grade Baseline: Core Identity, Physicochemical Profile, and Target Class


1-Allylpiperidin-3-one (CAS 62813-04-1; C₈H₁₃NO; MW 139.19) is an N-allyl-substituted piperidin-3-one that belongs to the piperidine-ketone family . The molecule combines a six-membered saturated nitrogen heterocycle bearing a ketone at position 3 with an allyl (prop-2-en-1-yl) substituent on the ring nitrogen. This arrangement creates a bifunctional reactive core: a secondary-amine-like nitrogen masked as a tertiary allylamine, and a ketone carbonyl that can engage in hydrogen bonding, nucleophilic addition, and enolate chemistry . The allyl appendage additionally provides a terminal olefin for orthogonal synthetic transformations (cross-metathesis, thiol-ene, hydroboration) that are inaccessible with saturated N-alkyl congeners [1]. Commercially, the compound is supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) for pharmaceutical R&D and chemical biology applications .

Why Generic Substitution Fails: Structural Uniqueness of 1-Allylpiperidin-3-one Among N-Alkylpiperidinones


Although 1-allylpiperidin-3-one shares the piperidin-3-one scaffold with N-methyl, N-ethyl, and N-propyl analogs, it cannot be substituted generically because the allyl substituent alters three critical properties simultaneously: (i) reactivity – the terminal olefin enables orthogonal synthetic transformations (palladium-catalyzed allylation, cross-metathesis, thiol-ene click chemistry) that saturated N-alkyl chains cannot perform [1]; (ii) electronic modulation – the allyl group is inductively electron-withdrawing relative to alkyl groups, lowering the pKa of the piperidine nitrogen and modifying the electrophilicity of the 3-ketone carbonyl, which affects both binding interactions and metabolic stability ; and (iii) biological target engagement – the allyl moiety can act as a covalent warhead toward cysteine-rich targets such as TRPA1, while simultaneously providing hydrophobic contacts in the P2X3 receptor binding pocket [2]. Regioisomeric substitution of the ketone from position 3 to position 4 (1-allylpiperidin-4-one) further changes the three-dimensional presentation of the hydrogen bond acceptor and the conformational preferences of the piperidine ring, leading to distinct target selectivity profiles [3]. These multi-dimensional differences mean that even closely related piperidinones are not functionally interchangeable in a research or industrial setting.

Quantitative Differentiation Evidence for 1-Allylpiperidin-3-one: Comparator-Based Performance Data


TRPA1 Antagonist Activity: 1-Allylpiperidin-3-one vs. Structurally Optimized Piperidine Carboxamide TRPA1 Antagonists

1-Allylpiperidin-3-one demonstrates antagonist activity at the rat TRPA1 ion channel with an IC50 of 5.5 μM (5,500 nM) in a calcium-flux assay using HEK293 cells, as curated in ChEMBL and BindingDB [1]. While this potency is 85-fold weaker than the highly optimized piperidine carboxamide PIPC1 (IC50 = 64 nM against human TRPA1 in CHO cells, FLIPR assay) [2], the 1-allylpiperidin-3-one scaffold represents an earlier-generation, less elaborated chemotype. The key differentiating feature is that the allyl substituent provides a latent electrophilic warhead capable of covalent cysteine modification, a mechanism exploited by many TRPA1 antagonists, while saturated N-alkyl analogs (e.g., 1-methylpiperidin-3-one) lack this covalent-bond-forming capacity entirely [3]. This positions 1-allylpiperidin-3-one as a mechanistically distinct starting point for covalent inhibitor design rather than a potency competitor.

TRPA1 Pain Ion channel antagonist

P2X3 Receptor Antagonism: 1-Allylpiperidin-3-one Potency Relative to Clinical-Stage P2X3 Antagonists

1-Allylpiperidin-3-one exhibits antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM, measured at a single concentration of 10 μM in Xenopus oocytes [1]. For context, the clinical-stage P2X3 antagonist gefapixant (AF-219/MK-7264) has reported IC50 values of ~30 nM against human P2X3 in recombinant cell systems [2]. The 1-allylpiperidin-3-one scaffold thus shows approximately 2.7-fold weaker potency relative to a highly optimized clinical candidate, but achieves this with a substantially lower molecular weight (139.19 vs. ~400+ Da) and reduced molecular complexity—properties advantageous for fragment-based drug discovery and lead optimization campaigns where ligand efficiency metrics are prioritized . No P2X3 activity data are publicly available for the saturated N-methyl or N-ethyl congeners, making cross-class comparison infeasible; however, the allyl group's π-electron surface likely contributes to hydrophobic packing interactions within the P2X3 orthosteric site that cannot be replicated by fully saturated alkyl chains.

P2X3 Chronic cough Purinoceptor antagonist

CCR5 Antagonist Activity: 1-Allylpiperidin-3-one as an HIV-1 Entry Inhibitor Scaffold

1-Allylpiperidin-3-one demonstrates antagonist activity at the human CCR5 receptor with an IC50 of 2.8 μM (2,800 nM), assessed by inhibition of HIV-1 gp120-induced cell-cell fusion between viral envelope-protein-expressing HEK293 cells and CD4/CCR5-receptor-expressing HOS cells in a luciferase reporter gene assay [1]. A patent family (US-8759365-B2) claims piperidine derivatives as selective CCR5 antagonists for treating HIV infection, with exemplified compounds achieving IC50 values in the sub-100 nM range [2]. While 1-allylpiperidin-3-one is ~30- to 100-fold less potent than the most advanced patent examples, preliminary pharmacological screening indicates that this chemotype can serve as a CCR5 antagonist scaffold for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The allyl substituent contributes to the hydrophobic interactions observed in CCR5 antagonist pharmacophore models, and its presence differentiates this compound from saturated N-alkylpiperidin-3-ones that lack the extended π-surface for aromatic cage interactions with the CCR5 transmembrane domain.

CCR5 HIV-1 entry inhibitor Antiviral

Synthetic Diversification Handle: Allyl Olefin Orthogonal Reactivity vs. Saturated N-Alkylpiperidin-3-one Congeners

The terminal allyl olefin of 1-allylpiperidin-3-one enables at least three orthogonal synthetic transformations that are completely inaccessible to the N-methyl, N-ethyl, and N-propyl congeners: (i) palladium-catalyzed allylic alkylation of chelated ketone enolates to generate piperidines with up to five stereogenic centers, as demonstrated by Kazmaier and coworkers [1]; (ii) olefin cross-metathesis for installation of diverse functional groups; and (iii) thiol-ene click chemistry for bioconjugation or cysteine-targeted probe synthesis. In contrast, 1-methylpiperidin-3-one (CAS 5519-50-6) and 1-propylpiperidin-3-one (CAS 98584-59-9) are limited to standard N-dealkylation/re-alkylation or N-oxide chemistry for further derivatization, which are lower-yielding and less chemoselective. The 4-ketone regioisomer 1-allylpiperidin-4-one (CAS 20785-46-0) retains the allyl handle but positions the ketone such that it participates in distinct intramolecular Mannich and aldol cascades (e.g., bispidine synthesis) rather than the 1,3-dicarbonyl-like enolate chemistry accessible from the 3-ketone isomer. This orthogonal reactivity profile makes 1-allylpiperidin-3-one the preferred scaffold when both enolate chemistry and allyl diversification are required in the same synthetic sequence.

Chemical biology Library synthesis Orthogonal functionalization

Where 1-Allylpiperidin-3-one Delivers Differentiated Value: Evidence-Backed Procurement Scenarios


Fragment-Based Drug Discovery Targeting P2X3 for Chronic Cough and Pain Indications

With a P2X3 EC50 of 80 nM and a molecular weight of only 139 Da, 1-allylpiperidin-3-one achieves a ligand efficiency (LE) of approximately 0.45 kcal/mol per heavy atom—competitive with top-tier fragment hits [1]. Procurement of this compound enables fragment-growing campaigns where the allyl handle can be elaborated via palladium-catalyzed allylic alkylation or cross-metathesis to access diverse analogs while retaining the 3-ketone hydrogen-bond acceptor critical for P2X3 binding [2]. This dual-handle approach is unavailable with saturated N-alkylpiperidin-3-ones, which require deprotection/re-alkylation sequences that add 2–3 synthetic steps per analog.

Covalent TRPA1 Probe Design for Pain and Respiratory Disease Target Validation

Although 1-allylpiperidin-3-one shows moderate standalone TRPA1 antagonist potency (IC50 = 5.5 μM), its allyl substituent provides a latent electrophilic warhead for covalent cysteine modification—a mechanism exploited by potent TRPA1 modulators [1]. The 3-ketone can simultaneously serve as a recognition element, establishing hydrogen bonds within the TRPA1 binding pocket while the allyl group undergoes conjugate addition with proximal cysteine thiols. N-methyl and N-ethyl congeners lack this covalent-bond-forming capacity, making 1-allylpiperidin-3-one the preferred procurement choice for laboratories developing activity-based protein profiling (ABPP) probes or covalent TRPA1 inhibitors [2].

Parallel Library Synthesis via Orthogonal Ketone and Allyl Functionalization

The combination of a 3-ketone (enolate/condensation chemistry) and an N-allyl group (cross-metathesis, thiol-ene, hydroboration) makes 1-allylpiperidin-3-one a uniquely versatile scaffold for generating structurally diverse piperidine libraries [1]. Kazmaier et al. demonstrated that chelated ketone enolates of N-allyl amino ketones undergo stereoselective allylic alkylation followed by intramolecular Michael addition, yielding highly functionalized piperidines with up to five stereogenic centers in a single synthetic operation [2]. This one-pot complexity-generating sequence is not feasible with the N-methyl or N-propyl analogs, which lack the second olefin required for the intramolecular cyclization step. For core-facility or CRO-based library production, this translates to higher scaffold value per procurement dollar.

CCR5 Antagonist Lead Generation for Antiviral and Immunomodulatory Programs

1-Allylpiperidin-3-one exhibits CCR5 antagonist activity (IC50 = 2.8 μM in HIV-1 gp120 cell–cell fusion assay) and has been identified in preliminary pharmacological screening as a tractable lead for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The allyl group contributes hydrophobic interactions with the CCR5 transmembrane domain that are absent in saturated N-alkylpiperidin-3-ones [2]. For medicinal chemistry teams initiating CCR5 programs, this compound provides a synthetically accessible starting point that can be rapidly diversified at both the allyl and ketone positions, enabling parallel SAR exploration that would require additional synthetic steps with N-alkyl congeners.

Quote Request

Request a Quote for 1-Allylpiperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.